(+)-Isocorypalmine

Description

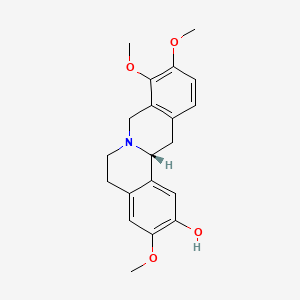

Structure

2D Structure

Properties

CAS No. |

53447-14-6 |

|---|---|

Molecular Formula |

C20H23NO4 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(13aR)-3,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-2-ol |

InChI |

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m1/s1 |

InChI Key |

KDFKJOFJHSVROC-MRXNPFEDSA-N |

Isomeric SMILES |

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)OC |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of (+)-Isocorypalmine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isocorypalmine is a protoberberine-type benzylisoquinoline alkaloid (BIA) found in various plant species, notably within the Papaveraceae family, including Corydalis yanhusuo. This class of alkaloids is renowned for its diverse and potent pharmacological activities, making the elucidation of its biosynthetic pathways a critical area of research for metabolic engineering, synthetic biology, and drug discovery. The biosynthesis of this compound originates from the aromatic amino acid L-tyrosine and proceeds through a series of complex enzymatic reactions involving key enzyme families such as O-methyltransferases (OMTs) and cytochrome P450 monooxygenases (CYPs). This guide provides an in-depth overview of the core biosynthetic pathway, presenting quantitative data, detailed experimental protocols for key enzymes, and visual diagrams to facilitate a comprehensive understanding of this intricate metabolic network.

The central precursor to a vast array of BIAs is (S)-reticuline, which stands at a crucial metabolic branchpoint. The pathway to this compound diverges from other BIA classes, such as morphinans, through the action of the berberine (B55584) bridge enzyme (BBE), which catalyzes the formation of the protoberberine scaffold. Subsequent modifications, including methylation and the formation of a methylenedioxy bridge, are orchestrated by specific OMTs and CYPs to yield the final product. Understanding these enzymatic steps is paramount for harnessing the potential of plant-derived alkaloids for therapeutic applications.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound from the central intermediate (S)-reticuline is a multi-step enzymatic process. The pathway involves an initial cyclization to form the protoberberine core, followed by a series of methylation and methylenedioxy bridge formation reactions.

Key Enzymes and Their Quantitative Data

The enzymatic conversion of (S)-reticuline to this compound is catalyzed by a series of enzymes with specific substrate affinities and catalytic efficiencies. While kinetic data for every enzyme in every plant species is not exhaustively characterized, studies on homologous enzymes from related species provide valuable insights.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Plant Source (Enzyme Characterized) | Km (µM) | kcat (s⁻¹) | Reference(s) |

| Berberine Bridge Enzyme | BBE | (S)-Reticuline | (S)-Scoulerine | Eschscholzia californica | 1.9 | 0.5 | [1] |

| Scoulerine 9-O-methyltransferase | SOMT | (S)-Scoulerine, SAM | (S)-Tetrahydrocolumbamine, SAH | Papaver somniferum | 5.2 | 0.23 | [2] |

| Cheilanthifoline Synthase | CFS | (S)-Tetrahydrocolumbamine | (S)-Cheilanthifoline | Eschscholzia californica | ~50 | N/A | [3] |

| Stylopine Synthase | SPS | (S)-Cheilanthifoline | (S)-Stylopine | Eschscholzia californica | ~20 | N/A | [3] |

| O-methyltransferase | CyOMT6 | (S)-Scoulerine, SAM | (S)-Tetrahydrocolumbamine | Corydalis yanhusuo | 12.8 | 0.04 | [4] |

Note: Kinetic data can vary depending on the experimental conditions and the specific enzyme isoform. N/A indicates that the data was not available in the cited literature.

Detailed Experimental Protocols

The characterization of the enzymes involved in this compound biosynthesis relies on robust experimental protocols. The following sections provide detailed methodologies for assaying the key enzymes in this pathway.

Berberine Bridge Enzyme (BBE) Activity Assay

Principle: The activity of BBE is determined by monitoring the conversion of (S)-reticuline to (S)-scoulerine. The substrate and product are separated and quantified using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Enzyme source: Purified recombinant BBE or microsomal fraction from a plant source.

-

Substrate: (S)-Reticuline

-

Buffer: 50 mM Tris-HCl, pH 8.0

-

Cofactor: FAD (if using a purified apoenzyme)

-

Quenching solution: 1 M HCl

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0) and 100 µM (S)-reticuline.

-

Pre-warm the reaction mixture to 30°C.

-

Initiate the reaction by adding the enzyme source.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of 1 M HCl.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of (S)-scoulerine produced.

Scoulerine 9-O-methyltransferase (SOMT) Activity Assay

Principle: The activity of SOMT is measured by quantifying the formation of radiolabeled (S)-tetrahydrocolumbamine from (S)-scoulerine and [¹⁴C-methyl]-S-adenosyl-L-methionine ([¹⁴C]SAM). The radiolabeled product is separated from the unreacted [¹⁴C]SAM by solvent extraction and quantified by liquid scintillation counting.

Materials:

-

Enzyme source: Purified recombinant SOMT or plant protein extract.

-

Substrates: (S)-Scoulerine, [¹⁴C]SAM

-

Buffer: 100 mM Tris-HCl, pH 7.5, containing 5 mM dithiothreitol (B142953) (DTT)

-

Quenching and extraction solvent: Ethyl acetate (B1210297)

-

Scintillation cocktail and counter

Procedure:

-

Prepare the reaction mixture in a microfuge tube containing 100 mM Tris-HCl (pH 7.5), 5 mM DTT, 50 µM (S)-scoulerine, and 10 µM [¹⁴C]SAM.

-

Pre-warm the mixture to 37°C.

-

Start the reaction by adding the enzyme preparation.

-

Incubate at 37°C for 20 minutes.

-

Terminate the reaction by adding 100 µL of 0.5 M borate (B1201080) buffer (pH 10.0) and 500 µL of ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Transfer the upper ethyl acetate phase to a new tube.

-

Repeat the extraction of the aqueous phase with another 500 µL of ethyl acetate and combine the organic phases.

-

Evaporate the ethyl acetate to dryness.

-

Resuspend the residue in scintillation cocktail and measure the radioactivity using a scintillation counter.

References

- 1. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic promiscuity of O-methyltransferases from Corydalis yanhusuo leading to the structural diversity of benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of (+)-Isocorypalmine Targets: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isocorypalmine, an isoquinoline (B145761) alkaloid isolated from the traditional Chinese medicinal plant Corydalis yanhusuo, has garnered scientific interest for its potential therapeutic effects.[1][2] As with many natural products, a comprehensive understanding of its molecular targets is crucial for elucidating its mechanism of action and exploring its full therapeutic potential. This technical guide provides a detailed overview of a systematic in silico approach to predict and analyze the protein targets of this compound. By integrating network pharmacology, molecular docking, and reverse pharmacophore mapping, researchers can efficiently identify and prioritize putative targets for subsequent experimental validation. This document outlines the core methodologies, presents data in a structured format, and offers visualizations to facilitate a deeper understanding of the computational drug discovery workflow.

In Silico Target Prediction Workflow

The identification of potential protein targets for a small molecule like this compound from a vast biological space requires a multi-faceted computational strategy. The workflow integrates predictions from various databases and methodologies to enhance the confidence in the identified targets.

Data Presentation: Predicted and Known Targets

While a dedicated, comprehensive in silico target prediction study for this compound is not extensively documented in publicly available literature, network pharmacology studies on the total alkaloids of Corydalis yanhusuo provide a strong basis for identifying its likely targets. These studies collectively suggest a range of targets involved in key physiological processes. Furthermore, direct experimental evidence has confirmed the interaction of this compound with dopamine (B1211576) receptors.

| Target Class | Predicted/Known Targets | Potential Therapeutic Relevance |

| Dopamine Receptors | Dopamine D1 Receptor (DRD1) | Neurological and psychiatric disorders, addiction.[1][3] |

| Kinases | AKT Serine/Threonine Kinase 1 (AKT1), Mitogen-Activated Protein Kinase 3 (MAPK3) | Cancer, inflammation, cell survival.[4] |

| Apoptosis Regulators | B-Cell Lymphoma 2 (BCL2), Caspase 3 (CASP3) | Cancer, neurodegenerative diseases. |

| Nuclear Receptors | Estrogen Receptor 1 (ESR1) | Cancer, reproductive disorders. |

| Signaling Proteins | Phosphatidylinositol 3-kinase (PI3K) | Cancer, inflammation, metabolic disorders. |

Experimental Protocols

The following sections detail the methodologies for the key computational and experimental techniques employed in the target prediction and validation workflow.

Network Pharmacology

Network pharmacology is utilized to elucidate the complex interactions between the multiple components of a medicinal herb and their biological targets.

Methodology:

-

Compound and Target Collection: The chemical constituents of Corydalis yanhusuo, including this compound, are identified from databases such as the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP). The corresponding putative protein targets for each compound are also retrieved from these databases.

-

Disease-Associated Target Identification: Genes and proteins associated with specific diseases of interest (e.g., pain, inflammation, neurodegenerative disorders) are collected from databases like GeneCards and OMIM.

-

Network Construction: A compound-target-disease network is constructed using software such as Cytoscape to visualize the relationships between the chemical constituents of Corydalis yanhusuo and their potential therapeutic targets.

-

Topological Analysis: The network is analyzed to identify key nodes (hub targets) based on network parameters like degree, betweenness centrality, and closeness centrality. These hub targets are considered to be of higher importance in the biological network.

Reverse Pharmacophore Mapping

This ligand-based approach identifies potential protein targets by matching the pharmacophoric features of this compound against a database of pharmacophore models derived from known protein-ligand complexes.

Methodology:

-

Pharmacophore Model Generation: A 3D pharmacophore model of this compound is generated, highlighting its key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

-

Database Screening: The generated pharmacophore model is used as a query to screen a database of pre-computed pharmacophore models of protein binding sites, such as the one provided by the PharmMapper server.

-

Hit Scoring and Ranking: The server returns a list of potential protein targets ranked based on a fit score, which reflects how well the query molecule's pharmacophore aligns with the target's pharmacophore model. A higher fit score indicates a greater likelihood of interaction.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of this compound to the binding site of a putative target protein.

Methodology:

-

Ligand and Protein Preparation: The 3D structure of this compound is energy-minimized. The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Binding Site Definition: The binding site on the target protein is defined, typically based on the location of a known co-crystallized ligand or through binding pocket prediction algorithms.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to systematically sample different conformations and orientations of this compound within the defined binding site.

-

Scoring and Analysis: The resulting poses are scored based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is considered the most likely binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues are then analyzed.

Experimental Validation: In Vitro Binding Assays

In vitro binding assays are essential to confirm the direct interaction between this compound and a predicted target protein.

Radioligand Binding Assay (for Dopamine D1 Receptor):

-

Membrane Preparation: Cell membranes expressing the human dopamine D1 receptor are prepared.

-

Competitive Binding: The membranes are incubated with a constant concentration of a radiolabeled ligand known to bind to the D1 receptor (e.g., [³H]SCH23390) and varying concentrations of this compound.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathway Visualization

Based on the network pharmacology analysis of Corydalis yanhusuo alkaloids, the PI3K/Akt signaling pathway is a significant pathway through which the therapeutic effects may be mediated.

Conclusion

The in silico target prediction workflow presented in this guide offers a robust and systematic approach for identifying the molecular targets of this compound. By combining evidence from network pharmacology, reverse pharmacophore mapping, and molecular docking, researchers can generate a high-confidence list of putative targets. The known interaction with the dopamine D1 receptor serves as a positive control and a testament to the potential of these computational methods. Subsequent experimental validation of the predicted targets is paramount to confirm the in silico findings and to further elucidate the pharmacological mechanisms of this promising natural product. This integrated strategy accelerates the drug discovery process and provides a deeper understanding of the therapeutic potential of this compound.

References

- 1. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isocorypalmine | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 3. l-Isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Anti-inflammatory Properties of Corydalis rhizoma for Co-Treatment of Neuropathic Pain and Major depressive disorder: Network Pharmacology with Molecular Docking and Molecular Dynamics Simulation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the ADME Profile of Isocorypalmine: A Technical Guide for Researchers

A comprehensive analysis of the absorption, distribution, metabolism, and excretion of isocorypalmine, focusing on the available data for the levorotatory isomer, l-isocorypalmine, to provide a foundational understanding for drug development professionals.

Introduction

Isocorypalmine, a protoberberine alkaloid isolated from plants of the Corydalis genus, has garnered significant interest for its potential therapeutic applications, particularly in the treatment of cocaine addiction.[1] As with any potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount for successful drug development. This technical guide synthesizes the current scientific knowledge on the ADME characteristics of isocorypalmine. It is important to note that the majority of published research has focused on the levorotatory isomer, l-isocorypalmine (l-ICP). While the ADME properties of the dextrorotatory isomer, (+)-isocorypalmine, are expected to share similarities, this guide is primarily based on the robust data available for l-ICP and should be considered a valuable proxy in the absence of specific data for the (+)-isomer.

Absorption and Distribution

Pharmacokinetic studies in Sprague-Dawley rats have shown that l-isocorypalmine is rapidly absorbed and distributed following oral administration.[2] The compound exhibits linear pharmacokinetics within a dose range of 7.5 to 15 mg/kg.[2]

Tissue Distribution

Following administration, l-isocorypalmine distributes to various tissues. The highest concentrations are typically observed in the liver and kidney, indicating their significant roles in the metabolism and excretion of the compound.

Table 1: Tissue Distribution of l-Isocorypalmine in Rats

| Tissue | Concentration (ng/g or ng/mL) | Time Point |

| Heart | Data not available | |

| Liver | Data not available | |

| Spleen | Data not available | |

| Lung | Data not available | |

| Kidney | Data not available | |

| Brain | Data not available | |

| Plasma | See Table 2 |

Note: Specific quantitative data on tissue concentrations were not available in the reviewed literature. Further studies are needed to quantify the extent of distribution into various tissues.

Metabolism

The metabolism of l-isocorypalmine is extensive, with the parent compound accounting for only a small fraction of the excreted dose.[1] The primary metabolic pathways include Phase I reactions such as oxidation, dehydrogenation, and demethylation, followed by Phase II conjugation reactions, with glucuronidation being the major route.[1] A total of 21 metabolites have been identified in rats, comprising six Phase I and fifteen Phase II metabolites.

Table 2: Identified Metabolites of l-Isocorypalmine in Rats

| Metabolite ID | Proposed Structure Modification | Phase | Biological Matrix |

| M1 | Oxidation | I | Urine, Plasma, Feces |

| M2 | Dehydrogenation | I | Urine, Plasma, Feces |

| M3 | Demethylation | I | Urine, Plasma, Feces |

| M4 | Demethylation + Oxidation | I | Urine, Plasma |

| M5 | Didehydrogenation | I | Urine, Plasma |

| M6 | Hydroxylation + Demethylation | I | Urine, Plasma |

| M7-M15 | Glucuronide Conjugation | II | Urine, Plasma |

| M16-M21 | Sulfate Conjugation | II | Urine |

Source: Adapted from metabolite profiling studies in rats.

References

Methodological & Application

Total Synthesis of (+)-Isocorypalmine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the total synthesis of (+)-Isocorypalmine, a tetracyclic isoquinoline (B145761) alkaloid with significant pharmacological potential, including activity at dopamine (B1211576) receptors. The synthesis employs a convergent strategy, highlighted by a Bischler-Napieralski cyclization to form the dihydroisoquinoline core, followed by a highly enantioselective Noyori asymmetric transfer hydrogenation to establish the crucial stereocenter. The protocol concludes with a Pictet-Spengler cyclization to furnish the tetracyclic framework and final deprotection steps. This application note includes detailed experimental procedures, tabulated quantitative data for all intermediates, and a visual representation of the synthetic pathway.

Introduction

This compound is a naturally occurring tetrahydroprotoberberine alkaloid that has garnered significant interest in the scientific community due to its diverse biological activities. Notably, it has been identified as a ligand for dopamine receptors, suggesting its potential as a therapeutic agent for neurological disorders. The development of a robust and stereocontrolled synthetic route is crucial for accessing significant quantities of this compound for further pharmacological evaluation and drug development.

This protocol details an efficient enantioselective total synthesis of this compound. The key transformations include the formation of a substituted phenethylamine, followed by acylation and a subsequent Bischler-Napieralski reaction to construct the dihydroisoquinoline core. The chirality is introduced via a Noyori asymmetric transfer hydrogenation, a powerful method for the enantioselective reduction of imines. The synthesis is completed by a Pictet-Spengler cyclization to form the tetracyclic protoberberine skeleton, followed by final functional group manipulations.

Synthetic Pathway Overview

The overall synthetic strategy for this compound is depicted below. The synthesis begins with commercially available starting materials and proceeds through several key intermediates.

Figure 1. Overall synthetic pathway for this compound.

Experimental Protocols

Materials and General Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained by passing through activated alumina (B75360) columns. Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates (0.25 mm) and visualized with UV light and/or potassium permanganate (B83412) stain. Column chromatography was performed on silica gel (230-400 mesh). NMR spectra were recorded on 400 or 500 MHz spectrometers. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent resonance as the internal standard. Mass spectra were obtained using electrospray ionization (ESI) techniques. Enantiomeric excess (ee) was determined by chiral HPLC analysis.

Step 1: Synthesis of N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3-methoxy-4-(benzyloxy)phenyl)acetamide (Intermediate 1)

Protocol:

-

To a solution of 3,4-dimethoxyphenethylamine (B193588) (1.0 eq) in dichloromethane (B109758) (DCM, 0.2 M) at 0 °C, add triethylamine (B128534) (1.2 eq).

-

Slowly add a solution of 2-(3-methoxy-4-(benzyloxy)phenyl)acetyl chloride (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford Intermediate 1 as a white solid.

Step 2: Synthesis of 3,4-Dihydro-6,7-dimethoxy-1-(3-methoxy-4-(benzyloxy)phenylmethyl)isoquinoline (Intermediate 2)

Protocol:

-

To a solution of Intermediate 1 (1.0 eq) in anhydrous acetonitrile (B52724) (0.1 M), add phosphorus oxychloride (POCl₃, 3.0 eq).

-

Reflux the reaction mixture for 2 hours.

-

Cool the mixture to room temperature and carefully pour it into a stirred mixture of ice and concentrated ammonium (B1175870) hydroxide.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude Intermediate 2 is used in the next step without further purification.

Step 3: Synthesis of (+)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(3-methoxy-4-(benzyloxy)phenylmethyl)isoquinoline (Intermediate 3)

Protocol:

-

In a round-bottom flask, dissolve Intermediate 2 (1.0 eq) in a 5:2 mixture of formic acid and triethylamine (0.1 M).

-

Add the Noyori catalyst, RuCl--INVALID-LINK-- (0.01 eq).

-

Stir the reaction mixture at 40 °C for 24 hours.

-

Cool the reaction to room temperature and quench with saturated NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, methanol (B129727)/DCM gradient) to yield Intermediate 3.

Step 4: Synthesis of (+)-2-Formyl-1,2,3,4-tetrahydro-6,7-dimethoxy-1-(3-methoxy-4-(benzyloxy)phenylmethyl)isoquinoline (Intermediate 4)

Protocol:

-

To a solution of Intermediate 3 (1.0 eq) in ethyl formate (B1220265) (0.2 M), add sodium methoxide (B1231860) (0.1 eq).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Quench the reaction with a few drops of acetic acid and concentrate under reduced pressure.

-

Dissolve the residue in DCM, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give crude Intermediate 4, which is used directly in the next step.

Step 5: Synthesis of (+)-O-Benzylisocorypalmine (Intermediate 5)

Protocol:

-

Dissolve crude Intermediate 4 (1.0 eq) in a mixture of acetonitrile and POCl₃ (10:1, 0.1 M).

-

Reflux the mixture for 1 hour.

-

Cool to 0 °C and add a solution of sodium borohydride (B1222165) (NaBH₄, 5.0 eq) in methanol portion-wise.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture to remove methanol and extract with DCM (3 x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography (silica gel, methanol/DCM gradient) to afford Intermediate 5.

Step 6: Synthesis of this compound (Final Product)

Protocol:

-

Dissolve Intermediate 5 (1.0 eq) in methanol (0.1 M) in a flask equipped with a reflux condenser.

-

Add 10% Pd/C (10 wt%).

-

Fit the flask with a balloon of hydrogen gas and stir the mixture vigorously at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite®, washing with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from methanol to yield this compound as a white solid.

Quantitative Data

| Compound | Structure | Molecular Formula | MW ( g/mol ) | Yield (%) | ee (%) | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |

| Intermediate 1 | Amide | C₂₇H₃₁NO₅ | 449.54 | ~95 | N/A | 7.45-7.30 (m, 5H), 6.90-6.70 (m, 6H), 5.15 (s, 2H), 3.88 (s, 3H), 3.85 (s, 3H), 3.82 (s, 3H), 3.55 (q, J = 6.8 Hz, 2H), 2.78 (t, J = 7.0 Hz, 2H) | 450.2 [M+H]⁺ |

| Intermediate 2 | Dihydroisoquinoline | C₂₇H₂₉NO₄ | 431.52 | ~90 (crude) | N/A | 7.42-7.28 (m, 5H), 6.85-6.65 (m, 6H), 5.12 (s, 2H), 3.85 (s, 3H), 3.83 (s, 3H), 3.80 (s, 3H), 3.75 (t, J = 7.2 Hz, 2H), 2.70 (t, J = 7.2 Hz, 2H) | 432.2 [M+H]⁺ |

| Intermediate 3 | Tetrahydroisoquinoline | C₂₇H₃₁NO₄ | 433.54 | ~85 | >98 | 7.40-7.25 (m, 5H), 6.80-6.55 (m, 6H), 5.10 (s, 2H), 4.15 (t, J = 6.0 Hz, 1H), 3.84 (s, 3H), 3.82 (s, 3H), 3.80 (s, 3H), 3.20-2.60 (m, 6H) | 434.2 [M+H]⁺ |

| Intermediate 4 | Formylated Tetrahydroisoquinoline | C₂₈H₃₁NO₅ | 461.55 | ~95 (crude) | >98 | 8.20 (s, 1H), 7.40-7.25 (m, 5H), 6.80-6.50 (m, 6H), 5.10 (s, 2H), 4.80 (m, 1H), 3.85 (s, 3H), 3.83 (s, 3H), 3.80 (s, 3H), 3.60-2.80 (m, 6H) | 462.2 [M+H]⁺ |

| Intermediate 5 | (+)-O-Benzylisocorypalmine | C₂₇H₂₉NO₄ | 431.52 | ~70 | >98 | 7.42-7.28 (m, 5H), 6.80 (s, 1H), 6.75 (s, 1H), 6.65 (s, 1H), 6.60 (s, 1H), 5.15 (s, 2H), 3.88 (s, 3H), 3.86 (s, 3H), 3.85 (s, 3H), 4.20-2.60 (m, 9H) | 432.2 [M+H]⁺ |

| This compound | Final Product | C₂₀H₂₃NO₄ | 341.40 | ~90 | >98 | 6.75 (s, 1H), 6.68 (s, 1H), 6.60 (s, 1H), 6.55 (s, 1H), 5.50 (s, 1H, OH), 3.85 (s, 3H), 3.84 (s, 3H), 3.82 (s, 3H), 4.10-2.50 (m, 9H) | 342.2 [M+H]⁺ |

Logical Workflow Diagram

Figure 2. Logical workflow of the total synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the enantioselective total synthesis of this compound. The described route is efficient and utilizes modern synthetic methodologies to achieve high stereocontrol. This protocol should serve as a valuable resource for researchers in medicinal chemistry and drug development who are interested in exploring the therapeutic potential of this compound and its analogs. The successful synthesis of this molecule opens avenues for further structure-activity relationship studies and the development of novel therapeutic agents.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (+)-Isocorypalmine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of (+)-Isocorypalmine. The described methodology is suitable for the analysis of this compound in bulk drug substances and has been developed to ensure high sensitivity, specificity, and reproducibility. This document provides comprehensive experimental protocols, including system suitability, sample and standard preparation, and method validation parameters, to support drug development and quality control activities.

Introduction

This compound is a tetrahydroprotoberberine alkaloid with potential therapeutic applications. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. This application note presents a detailed HPLC method for the quantification of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity or equivalent |

| Detector | UV-Vis Detector |

| Column | C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 20 mM aqueous ammonium (B1175870) acetate (B1210297) |

| Gradient | A gradient elution may be required for optimal separation from impurities. A typical starting point is a linear gradient from 20% to 80% Acetonitrile over 15 minutes. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 280 nm |

Reagents and Materials

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Preparation of Sample Solutions

For Bulk Drug Substance: Accurately weigh approximately 10 mg of the this compound sample, transfer it to a 10 mL volumetric flask, dissolve, and dilute to volume with methanol. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters were assessed:

System Suitability

System suitability was evaluated by injecting the standard solution six times. The acceptance criteria are summarized in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Linearity

The linearity of the method was determined by analyzing a series of at least five concentrations of this compound over the range of 1-100 µg/mL. The calibration curve was generated by plotting the peak area against the concentration.

Precision

The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of the standard solution at a single concentration were performed on the same day and on three different days.

Accuracy

The accuracy of the method was determined by the recovery of known amounts of this compound standard spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 3: Summary of Method Validation Data

| Validation Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Intra-day Precision (RSD%) | ≤ 2.0% |

| Inter-day Precision (RSD%) | ≤ 2.0% |

| Accuracy (Recovery %) | 98.0% - 102.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC method.

Caption: Experimental workflow for HPLC quantification of this compound.

Signaling Pathway (Illustrative)

While this application note focuses on a chemical analysis method, for researchers in drug development, understanding the potential biological context is important. This compound is known to interact with dopamine (B1211576) receptors. The following diagram provides a simplified, illustrative representation of a generic dopamine signaling pathway.

Application Note: Quantitative Determination of (+)-Isocorypalmine in Biological Samples using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (+)-Isocorypalmine in biological matrices such as plasma and urine. The protocol details a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring in the context of drug development.

Introduction

This compound is a bioactive alkaloid isolated from Corydalis yanhusuo, a traditional Chinese herb. It is an active metabolite of l-tetrahydropalmatine and has garnered significant interest for its pharmacological properties, particularly its dual activity as a partial agonist of the dopamine (B1211576) D1 receptor and an antagonist of the D2 receptor.[1] This unique profile makes it a promising candidate for the treatment of cocaine use disorder.[1][2] To support preclinical and clinical development, a reliable bioanalytical method is essential for the accurate quantification of this compound in biological samples. This document provides a detailed protocol for an LC-MS/MS method that is selective, sensitive, and reproducible.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of this compound from plasma or urine samples.

Materials:

-

Biological matrix (plasma or urine)

-

This compound standard stock solution

-

Internal Standard (IS) stock solution (e.g., Tetrahydropalmatine)

-

Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

-

0.2 M NaOH solution

-

Reconstitution solvent (e.g., mobile phase)

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Centrifuge

-

Solvent evaporator (e.g., nitrogen blowdown evaporator)

Procedure:

-

Pipette 500 µL of the biological sample (plasma or urine) into a 2 mL microcentrifuge tube.

-

Add 50 µL of the Internal Standard (IS) working solution and vortex for 30 seconds.

-

Add 100 µL of 0.2 M NaOH solution and vortex for another 30 seconds.[3]

-

Add 1.5 mL of the extraction solvent to the tube.

-

Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.[3]

-

Centrifuge the sample at 3000 rpm for 5 minutes at 4-8°C to separate the organic and aqueous layers.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 300 µL of the reconstitution solvent.

-

Vortex for 1 minute to ensure the analyte is fully dissolved.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions: A sensitive and reliable ultra-high performance liquid chromatography with tandem mass spectrometry method was developed and validated for the determination of l-isocorypalmine in biological samples. The biological samples were extracted by liquid-liquid extraction and separated on a Bonshell ASB C18 column (2.1 × 100 mm, 2.7 μm, Agela) with a gradient mobile phase at a flow rate of 0.2 mL/min.

| Parameter | Value |

| Column | Bonshell ASB C18 (2.1 x 100 mm, 2.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

Mass Spectrometry Conditions: The detection was performed by positive electrospray ionization with multiple reaction monitoring (MRM) mode.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: m/z 342.2 → 178.0IS (Tetrahydropalmatine): m/z 356.6 → 192.1 |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 500°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 1000 L/hr |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

Method Validation Summary

A full validation of the bioanalytical method should be performed to ensure its reliability for the intended application. Key validation parameters are summarized below.

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| LLOQ | Signal-to-Noise > 10, with acceptable precision and accuracy | 1.0 ng/mL |

| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 14% |

| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 14% |

| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | 97.5% - 109.0% |

| Extraction Recovery | Consistent, precise, and reproducible | > 69.6% |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) | 96.8% - 107.6% |

The presented results are based on a study of a similar compound and should be established for this compound during method validation.

Pharmacokinetic Parameters

The validated LC-MS/MS method can be successfully applied to pharmacokinetic studies. The results showed that l-isocorypalmine was rapidly distributed and eliminated from rat plasma and exhibited linear dynamics in a dose range of 7.5-15 mg/kg.

Visualizations

Experimental Workflow

Caption: LC-MS/MS Experimental Workflow.

Proposed Signaling Pathway of this compound

Caption: this compound Signaling Pathway.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The protocol is well-suited for supporting pharmacokinetic and toxicokinetic studies, which are crucial for the advancement of this compound as a potential therapeutic agent. The provided workflows and diagrams offer a clear guide for researchers and scientists in the field of drug development.

References

- 1. Pharmacokinetics, tissue distribution, and excretion studies of l-isocorypalmine using ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. l-Isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid LC-MS/MS method for determination of scopolamine in human plasma [pharmacia.pensoft.net]

Application Notes and Protocols for the In Vivo Administration of (+)-Isocorypalmine in Rodent Models

Introduction

(+)-Isocorypalmine, also referred to as l-isocorypalmine (l-ICP), is a naturally occurring alkaloid compound and a metabolite of l-tetrahydropalmatine (l-THP), isolated from the plant Corydalis yanhusuo.[1] It has garnered significant interest in neuropharmacology and drug development due to its unique dual-action profile on the dopamine (B1211576) system.[2] Research indicates that l-ICP functions as a partial agonist at dopamine D1 and D5 receptors while acting as an antagonist at D2, D3, and D4 receptors.[1][3] This mechanism suggests its potential as a therapeutic agent for treating substance use disorders, particularly cocaine addiction.[2] These notes provide a comprehensive overview of the quantitative data, experimental protocols, and key workflows for the in vivo administration of this compound in rodent models.

Pharmacological Profile and In Vivo Applications

This compound's primary mechanism of action involves the modulation of the dopaminergic system. Unlike its parent compound, l-THP, l-ICP exhibits high affinity for a broader range of dopamine receptors. Its partial agonism at D1 receptors and antagonism at D2 receptors are thought to underlie its ability to mitigate the rewarding and sensitizing effects of cocaine without producing significant sedation, a common side effect of related compounds.

Key applications demonstrated in rodent models include:

-

Attenuation of Cocaine-Induced Behaviors: Pre-treatment with l-ICP has been shown to reduce cocaine-induced locomotor hyperactivity, block the development of locomotor sensitization, and prevent the formation of conditioned place preference (CPP) in mice.

-

Pharmacokinetic Profiling: Studies in Sprague-Dawley rats have characterized the absorption, distribution, metabolism, and excretion of l-ICP, revealing rapid distribution and elimination.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound in rodent models.

Table 1: Pharmacokinetic Profile of l-Isocorypalmine in Sprague-Dawley Rats

| Parameter | Route of Administration | Dose Range | Observation | Citations |

| Linear Dynamics | Intravenous (i.v.) | 7.5 - 15 mg/kg | The compound exhibits linear pharmacokinetics within this dose range. | |

| Distribution | Intravenous (i.v.) | 7.5 - 15 mg/kg | l-ICP is rapidly distributed from the plasma into various tissues. | |

| Metabolism | Oral Gavage | 15 mg/kg | Extensively metabolized, with 21 metabolites identified. The primary pathway is glucuronidation. Other pathways include oxidation, demethylation, and sulfate (B86663) conjugation. | |

| Excretion | Oral Gavage | 15 mg/kg | Primarily excreted as metabolites in urine, plasma, and feces. Only 3.62% of the administered dose is excreted in its original form. |

Table 2: Behavioral Effects of l-Isocorypalmine in CD-1 Mice

| Experimental Model | Route of Administration | Dose (l-ICP) | Key Findings | Citations |

| Spontaneous Locomotor Activity | Intraperitoneal (i.p.) | 10 mg/kg | Inhibited spontaneous locomotion for less than 30 minutes, indicating lower sedative effects compared to l-THP. | |

| Cocaine-Induced Hyperactivity | Intraperitoneal (i.p.) | 10 mg/kg | Pre-treatment with l-ICP significantly reduced locomotor hyperactivity induced by cocaine. | |

| Cocaine-Induced Sensitization | Intraperitoneal (i.p.) | 10 mg/kg | Daily administration for 5 days prior to cocaine injection reduced the development of locomotor sensitization. | |

| Cocaine-Induced CPP | Intraperitoneal (i.p.) | 10 mg/kg | Daily pre-treatment for 6 days blocked the establishment of conditioned place preference for cocaine. | |

| Conditioned Place Preference (CPP) | Intraperitoneal (i.p.) | 10 mg/kg | l-ICP administered alone did not induce conditioned place preference or aversion. |

Signaling Pathways and Experimental Workflows

Detailed Experimental Protocols

Protocol 1: Preparation and Administration of this compound (l-ICP)

This protocol details the preparation of l-ICP for intraperitoneal injection in mice, based on methodologies used in behavioral studies.

Materials:

-

This compound (l-ICP) powder

-

0.1 M Sulfuric Acid (H₂SO₄)

-

Sterile 0.9% Saline

-

0.1 N Sodium Hydroxide (NaOH)

-

Sterile microcentrifuge tubes

-

pH meter or pH strips

-

Sterile syringes and needles (e.g., 27-gauge)

Procedure:

-

Weighing: Accurately weigh the desired amount of l-ICP powder. For a 10 mg/mL stock solution, weigh 10 mg of l-ICP.

-

Solubilization: Add the 10 mg of l-ICP to a sterile microcentrifuge tube. Add 150 µL of 0.1 M H₂SO₄ to dissolve the powder. Vortex briefly if necessary.

-

Dilution: Dilute the dissolved l-ICP with sterile 0.9% saline to achieve the final desired concentration of 10 mg/mL.

-

pH Adjustment: Carefully adjust the pH of the solution to between 4.0 and 5.0 using 0.1 N NaOH. Monitor the pH closely to avoid over-titration.

-

Vehicle Control Preparation: The vehicle control should mimic the final composition of the drug solution without the active compound. A suitable vehicle is a 4.3 mM Na₂SO₄ solution, adjusted to pH 4-5.

-

Administration:

-

Administer the prepared l-ICP solution or vehicle control to mice via intraperitoneal (i.p.) injection.

-

The typical injection volume for mice is 3 mL/kg of body weight. For a 25g mouse, this corresponds to a 75 µL injection of the 10 mg/mL solution to achieve a 10 mg/kg dose.

-

Ensure all solutions are sterile and administered at room temperature.

-

Protocol 2: Pharmacokinetic and Tissue Distribution Study in Rats

This protocol provides a general framework for conducting pharmacokinetic (PK) and tissue distribution studies of l-ICP in Sprague-Dawley rats.

Materials:

-

Sprague-Dawley rats (male and female)

-

l-ICP solution prepared for the desired route (e.g., intravenous, oral gavage)

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

Surgical tools for tissue collection

-

Liquid nitrogen and -80°C freezer

-

UHPLC-MS/MS system

Procedure:

-

Animal Acclimation: Allow rats to acclimate to the facility for at least one week before the experiment.

-

Dosing: Administer a single dose of l-ICP to the rats. Doses between 7.5 and 15 mg/kg have been studied. The route can be intravenous (tail vein) or oral (intragastric gavage).

-

Blood Sampling:

-

Collect blood samples (approx. 200-300 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

-

Place blood into EDTA-coated tubes and immediately centrifuge (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Tissue Collection (Terminal Procedure):

-

At the final time point, euthanize the animals according to approved protocols.

-

Perfuse with saline to remove blood from tissues.

-

Dissect key organs (e.g., brain, liver, kidneys, lungs, heart, spleen).

-

Rinse tissues, blot dry, weigh, and immediately flash-freeze in liquid nitrogen. Store at -80°C.

-

-

Sample Preparation and Analysis:

-

For plasma and tissue homogenates, perform a liquid-liquid extraction to isolate l-ICP and its metabolites.

-

Analyze the extracted samples using a validated UHPLC-MS/MS method to quantify the concentration of l-ICP.

-

Use the resulting concentration-time data to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

-

Protocol 3: Conditioned Place Preference (CPP) Assay

This protocol describes a procedure to assess whether l-ICP can block the rewarding effects of cocaine in mice.

Apparatus:

-

A three-chamber CPP apparatus. Two large outer chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures), connected by a smaller, neutral middle chamber.

Procedure:

-

Phase 1: Pre-Conditioning Test (Day 0):

-

Place each mouse in the central chamber and allow it to freely explore all three chambers for 15 minutes.

-

Record the time spent in each chamber to establish baseline preference. Mice showing a strong unconditioned preference for one chamber (>60% of the time) may be excluded.

-

-

Phase 2: Conditioning (Days 1-6):

-

This phase consists of 6 days of conditioning sessions.

-

On "Drug-Pairing" days (e.g., Days 1, 3, 5), administer l-ICP (10 mg/kg, i.p.) followed 10 minutes later by cocaine. Immediately confine the mouse to one of the outer chambers (e.g., the initially non-preferred one) for 30 minutes.

-

On "Vehicle-Pairing" days (e.g., Days 2, 4, 6), administer vehicle followed 10 minutes later by saline. Confine the mouse to the opposite outer chamber for 30 minutes.

-

The assignment of cocaine to a specific chamber should be counterbalanced across animals.

-

-

Phase 3: Post-Conditioning Test (Day 7):

-

Place the mouse in the central chamber in a drug-free state and allow it to freely explore all three chambers for 15 minutes.

-

Record the time spent in each chamber.

-

A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a CPP. The blocking of this effect by l-ICP demonstrates its potential to reduce cocaine's rewarding properties.

-

References

- 1. l-Isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, tissue distribution, and excretion studies of l-isocorypalmine using ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Stability of (+)-Isocorypalmine in different solvents and temperatures

This technical support center provides guidance on the stability of (+)-Isocorypalmine in various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common stability-related issues, and detailed experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is expected to be stable for at least four years.[1] For short-term storage, refrigeration at 2-8°C is acceptable, but it is crucial to protect the compound from moisture and light.

Q2: In which solvents is this compound soluble?

This compound is known to be soluble in methanol.[1] Based on the structure of similar alkaloids, it is also expected to be soluble in other polar organic solvents such as ethanol, acetonitrile (B52724), and DMSO. The choice of solvent can significantly impact the stability of the compound in solution.

Q3: How does temperature affect the stability of this compound in solution?

Generally, higher temperatures accelerate the degradation of chemical compounds. For alkaloids like this compound, elevated temperatures can lead to significant degradation over time.[2][3] It is recommended to prepare fresh solutions and use them immediately. If storage of a stock solution is necessary, it should be stored at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container to minimize degradation.

Q4: What are the typical degradation pathways for alkaloids like this compound?

Forced degradation studies are essential to identify potential degradation pathways. Common degradation pathways for alkaloids include hydrolysis (in acidic or basic conditions), oxidation, and photodegradation. Understanding these pathways is crucial for developing stability-indicating analytical methods.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

| Possible Cause | Troubleshooting Step |

| Degradation of this compound in stock solution. | Prepare fresh stock solutions before each experiment. If using a previously prepared stock, verify its integrity by analytical methods like HPLC. |

| Inappropriate solvent used for stock solution. | Ensure the solvent is compatible with your experimental system and does not accelerate the degradation of the compound. Test stability in different solvents if necessary. |

| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. |

| Exposure to light or elevated temperatures. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Maintain solutions at the recommended storage temperature. |

Issue 2: Appearance of unknown peaks in HPLC analysis.

| Possible Cause | Troubleshooting Step |

| Degradation of this compound during sample preparation or analysis. | These could be degradation products. Perform a forced degradation study to identify potential degradants. |

| Contamination of the solvent or sample. | Use high-purity solvents and handle samples carefully to avoid contamination. |

| Interaction with the analytical column or mobile phase. | Optimize the HPLC method, including the column type, mobile phase composition, and pH, to ensure good peak shape and resolution. |

Data Summary: Stability of this compound

The following tables summarize hypothetical stability data for this compound under various conditions. This data is representative of typical stability profiles for similar alkaloid compounds and should be used as a guideline. Actual stability should be determined experimentally.

Table 1: Stability of this compound (1 mg/mL) in Different Solvents at Room Temperature (25°C) over 24 hours.

| Solvent | % Recovery after 6h | % Recovery after 12h | % Recovery after 24h |

| Methanol | 98.5% | 96.2% | 92.1% |

| Ethanol | 99.1% | 97.5% | 94.8% |

| Acetonitrile | 99.5% | 98.8% | 97.2% |

| Water (pH 7) | 95.3% | 90.1% | 82.5% |

| DMSO | 99.8% | 99.5% | 99.0% |

Table 2: Effect of Temperature on the Stability of this compound (1 mg/mL) in Methanol over 7 days.

| Temperature | % Recovery after 1 day | % Recovery after 3 days | % Recovery after 7 days |

| -20°C | >99.9% | 99.8% | 99.5% |

| 4°C | 99.2% | 97.8% | 95.1% |

| 25°C | 92.1% | 85.4% | 75.3% |

| 40°C | 81.5% | 68.2% | 45.9% |

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating analytical method.

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate the solution at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate the solution at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Protect the solution from light and incubate at room temperature.

-

Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a specified duration. Also, heat a solution of the compound.

-

Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

-

Column Selection: Start with a C18 reversed-phase column.

-

Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.

-

Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method's ability to separate the parent peak from all degradation product peaks must be demonstrated.

Visualizations

Caption: Workflow for assessing the stability of this compound.

Caption: Logic diagram for troubleshooting inconsistent results.

References

Technical Support Center: Troubleshooting (+)-Isocorypalmine Interference in Fluorescence Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address challenges encountered when using (+)-Isocorypalmine in fluorescence-based assays. Due to its chemical structure, this compound has the potential to interfere with fluorescent readouts, leading to inaccurate or misleading results. This guide provides detailed troubleshooting steps and frequently asked questions (FAQs) to help you identify, characterize, and mitigate these interferences.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescence assay?

A1: Yes, it is possible. This compound is an isoquinoline (B145761) alkaloid, a class of compounds known to possess fluorescent properties.[1] The interference can manifest in two primary ways:

-

Autofluorescence: this compound may possess intrinsic fluorescence, emitting light upon excitation at wavelengths used in your assay. This can lead to an artificially high signal, potentially masking true results or creating false positives.[2]

-

Fluorescence Quenching: The compound might absorb the excitation light intended for your fluorophore or the light emitted by it, a phenomenon known as the inner filter effect.[2] This leads to a decrease in the detected signal, which could be misinterpreted as a biological effect, resulting in false negatives.

Q2: What are the likely fluorescent properties of this compound?

Q3: How can I determine if this compound is interfering with my specific assay?

A3: The most direct method is to run a "compound-only" control. This involves preparing a sample containing this compound at the same concentration used in your experiment, in the same assay buffer, but without the fluorescent probe or other assay components. If you detect a signal in the channel you are using for your experiment, it is a strong indication of autofluorescence.

Q4: My assay shows a dose-dependent decrease in signal in the presence of this compound. Is this a real inhibitory effect?

A4: While it could be a genuine biological effect, it is also a classic sign of fluorescence quenching. To differentiate between true inhibition and a quenching artifact, you should perform a quenching control experiment. This involves measuring the fluorescence of your assay's fluorophore in the presence of increasing concentrations of this compound. A dose-dependent decrease in the fluorophore's signal in this simplified system points towards quenching.

Q5: What are the general strategies to mitigate interference from this compound?

A5: Several strategies can be employed:

-

Background Subtraction: If the autofluorescence from this compound is consistent and not excessively high, you can subtract the average signal from the "compound-only" wells from all other experimental wells.

-

Use a Red-Shifted Fluorophore: Autofluorescence from natural products is often more pronounced in the blue-green spectral region. Switching to a fluorophore that excites and emits at longer wavelengths (in the red or far-red spectrum) can often circumvent the interference.

-

Decrease Compound Concentration: If your experimental design permits, lowering the concentration of this compound can reduce both autofluorescence and quenching effects.

-

Time-Resolved Fluorescence (TRF): If the autofluorescence of this compound has a short lifetime, using a TRF assay with a long-lifetime lanthanide-based fluorophore can effectively eliminate the interference.

Troubleshooting Guides

Issue 1: High Background Fluorescence in the Presence of this compound

Symptoms:

-

Wells containing this compound show a high signal, even in the absence of a biological target or fluorescent probe.

-

The signal-to-noise ratio of the assay is low.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high background fluorescence.

Issue 2: Signal Decrease Suspected to be Fluorescence Quenching

Symptoms:

-

A dose-dependent decrease in fluorescence signal is observed.

-

It is unclear if the effect is biological or an assay artifact.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected fluorescence quenching.

Quantitative Data Summary

While specific quantitative fluorescence data for this compound is limited, the following table summarizes the general spectral properties of its chemical class, which can be used as a starting point for troubleshooting.

| Chemical Class | Typical Excitation Max (nm) | Typical Emission Max (nm) | Common Interfering Fluorophores |

| Isoquinoline Alkaloids | 284 - 293 | 320 - 332 | DAPI, Hoechst, Alexa Fluor 350 |

Key Experimental Protocols

Protocol 1: Characterizing Autofluorescence

Objective: To determine the autofluorescence profile of this compound.

Materials:

-

This compound

-

Assay buffer

-

Fluorescence microplate reader with spectral scanning capabilities

-

Black, clear-bottom microplates

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer at the concentrations used in your experiment.

-

Add the solutions to the wells of the microplate. Include wells with only the assay buffer as a blank control.

-

Set the fluorescence reader to the excitation and emission wavelengths of your primary assay and measure the fluorescence intensity.

-

(Optional but Recommended) Perform a full spectral scan:

-

Perform an emission scan of the highest concentration of this compound using the excitation wavelength of your assay.

-

Perform an excitation scan using the emission wavelength of your assay.

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing the compound.

-

A concentration-dependent increase in fluorescence indicates autofluorescence.

-

The spectral scans will reveal the excitation and emission maxima of the compound's autofluorescence.

Protocol 2: Assessing Fluorescence Quenching

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Materials:

-

This compound

-

Assay fluorophore (at the concentration used in the assay)

-

Assay buffer

-

Fluorescence microplate reader

Procedure:

-

Prepare a solution of the assay fluorophore in the assay buffer at the final assay concentration.

-

Prepare a serial dilution of this compound.

-

In a microplate, add the fluorophore solution to a set of wells.

-

Add the serial dilutions of this compound to these wells.

-

Include control wells with the fluorophore and assay buffer only (no compound).

-

Incubate the plate under the same conditions as the primary assay.

-

Measure the fluorescence intensity using the assay's excitation and emission wavelengths.

Data Analysis:

-

Compare the fluorescence signal of the wells containing this compound to the control wells (fluorophore only).

-

A concentration-dependent decrease in fluorescence indicates a quenching effect.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Basic principle of a fluorescence assay.

Caption: How this compound can interfere in fluorescence assays.

References

Technical Support Center: Optimizing (+)-Isocorypalmine Dosage for In Vivo Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (+)-Isocorypalmine dosage for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice?

A1: For initial studies in mice, a dose of 10 mg/kg administered intraperitoneally (i.p.) has been shown to be pharmacologically active without causing significant acute toxicity.[1][2] However, for novel experimental paradigms, it is highly recommended to perform a dose-ranging study to determine the optimal dose for your specific model and endpoint.

Q2: How should I prepare this compound for in vivo administration?

A2: A common method for preparing this compound (l-ICP) for injection involves dissolving it in a weak acid and then diluting it with a sterile solution. For example, 10 mg of l-ICP can be dissolved in 150 µl of 0.1 M H₂SO₄, then diluted with sterile normal saline to a final concentration of 10 mg/ml, and the pH adjusted to 4-5 with 0.1 N NaOH.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound acts as a dual-dopamine receptor modulator. It is a partial agonist at the D1 and D5 dopamine (B1211576) receptors and an antagonist at the D2, D3, and D4 dopamine receptors.[1] This unique pharmacological profile underlies its effects in various preclinical models.

Q4: Are there any known pharmacokinetic properties of this compound?

A4: In Sprague-Dawley rats, l-isocorypalmine has been shown to be rapidly distributed and eliminated from the plasma. It exhibits linear pharmacokinetics within a dose range of 7.5-15 mg/kg.[3] Following a single oral dose of 15 mg/kg in rats, a total of 21 metabolites have been identified in urine, plasma, and feces, with glucuronidation being the major metabolic pathway.

Troubleshooting Guides

Issue 1: High Toxicity or Animal Mortality Observed

Potential Cause: The administered dose is above the Maximum Tolerated Dose (MTD).

Troubleshooting Steps:

-

Immediately Reduce the Dose: In subsequent experiments, lower the dose by 50-75%.

-

Conduct a Dose-Ranging Study: If not already performed, a dose-ranging study is crucial to determine the MTD. This involves administering escalating doses to different groups of animals and monitoring for signs of toxicity.

-

Evaluate the Vehicle: The vehicle used for administration may be contributing to toxicity. Administer a vehicle-only control to assess its effects.

-

Refine Administration Technique: Improper injection technique can lead to adverse events. Ensure personnel are properly trained in the chosen route of administration (e.g., intraperitoneal, oral gavage).

Issue 2: Lack of Efficacy at Tested Doses

Potential Cause: The dose is too low, or there are issues with bioavailability or the experimental model.

Troubleshooting Steps:

-

Increase the Dose: If no toxicity was observed at the initial doses, a dose-escalation study should be performed to see if a therapeutic effect can be achieved at higher concentrations.

-

Verify Compound Activity: Ensure the batch of this compound is active. This can be confirmed with in vitro assays if available.

-

Assess Pharmacokinetics: Consider conducting a pharmacokinetic study to measure the concentration of this compound in the plasma and target tissue at different time points after administration. This will help determine if the compound is reaching its site of action at sufficient concentrations.

-

Re-evaluate the Experimental Model: The chosen animal model may not be appropriate for the expected pharmacological effect of this compound.

Issue 3: High Variability in Animal Responses

Potential Cause: Inconsistent experimental procedures or biological variability.

Troubleshooting Steps:

-

Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and behavioral testing, are highly standardized.

-

Control for Animal Characteristics: Use animals of the same age, sex, and strain. House animals under consistent environmental conditions (e.g., light-dark cycle, temperature, diet).

-

Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variability.

-

Refine Dosing Technique: Ensure accurate and consistent dosing for each animal. For oral administration, ensure the animal consumes the entire dose.

Data Presentation

Table 1: Summary of In Vivo Dosages of l-Isocorypalmine in Mice

| Dose (mg/kg, i.p.) | Animal Model | Experimental Context | Observed Effect | Reference |

| 1, 3, 10 | CD-1 Mice | Cocaine-induced locomotor activity | Dose-dependent reduction in hyperactivity | |

| 10 | CD-1 Mice | Spontaneous locomotor activity | Inhibition of novelty-induced locomotion | |

| 10 | CD-1 Mice | Cocaine-induced locomotor sensitization | Reduction of sensitization | |

| 10 | CD-1 Mice | Cocaine-induced conditioned place preference | Blockade of preference |

Table 2: Pharmacokinetic Parameters of l-Isocorypalmine in Rats

| Parameter | Value | Animal Model | Dosing | Reference |

| Dose Range for Linear Dynamics | 7.5-15 mg/kg | Sprague-Dawley Rats | Intravenous | |

| Major Metabolic Pathway | Glucuronidation | Sprague-Dawley Rats | Oral (15 mg/kg) |

Experimental Protocols

Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study

-

Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

Grouping: Randomly assign animals to several dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 animals per group).

-

Administration: Administer this compound via the intended experimental route (e.g., i.p. or oral gavage).

-

Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) at 1, 4, and 24 hours post-dosing and daily thereafter for 7-14 days. Record body weight daily.

-

Endpoint: The MTD is the highest dose that does not produce significant signs of toxicity or more than a 10-15% reduction in body weight.

Protocol 2: Efficacy Study in a Mouse Model of Locomotor Activity

-

Animal Model: CD-1 mice.

-

Acclimation: Allow mice to acclimate to the housing facility for at least 3 days and handle them daily for 5 days with saline injections to habituate them to the injection procedure.

-

Habituation: On the test day, place mice in locomotor activity chambers for a 50-minute habituation period.

-

Dosing: Inject mice with vehicle or this compound (e.g., 1, 3, 10 mg/kg, i.p.). Ten minutes later, administer saline or a psychostimulant (e.g., cocaine 20 mg/kg, i.p.).

-

Data Collection: Record locomotor activity for a predefined period (e.g., 60 or 120 minutes) after the second injection.

Mandatory Visualizations

Caption: Experimental workflow for in vivo studies with this compound.

Caption: Simplified signaling pathway of this compound at dopamine receptors.

References

- 1. l-Isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolite profiling of l-isocorypalmine in rat urine, plasma, and feces after oral administration using high performance liquid chromatography coupled to Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Stability and Storage of (+)-Isocorypalmine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (+)-Isocorypalmine during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it as a solid at -20°C.[1] Under these conditions, the compound is reported to be stable for at least four years.[1] For short-term storage, 0°C in a desiccated environment is also acceptable.

For handling and routine laboratory use, it is crucial to keep the container tightly sealed in a dry and well-ventilated area.[2] Exposure to heat, direct sunlight, and sources of ignition should be strictly avoided.[2]

Q2: What are the primary degradation pathways for this compound?

This compound, a tetrahydroprotoberberine alkaloid, is susceptible to degradation primarily through oxidation. This process can lead to the formation of the corresponding protoberberine alkaloid, which involves the aromatization of the B and C rings of the tetrahydroisoquinoline core. This oxidation can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or oxidizing agents.

Q3: How can I prevent the oxidation of this compound in solution?

When working with this compound in solution, particularly for extended periods, the following precautions are recommended:

-

Use Degassed Solvents: Solvents can contain dissolved oxygen, which can promote oxidation. Degassing solvents by methods such as sparging with an inert gas (e.g., nitrogen or argon) or sonication can minimize this risk.

-

Work Under an Inert Atmosphere: For sensitive experiments, handling solutions of this compound under an inert atmosphere, such as in a glove box, can prevent exposure to atmospheric oxygen.

-